Adenosine, N-(4-methoxybenzoyl)- Adenosine, N-(4-methoxybenzoyl)-
Brand Name: Vulcanchem
CAS No.: 56883-05-7
VCID: VC0150707
InChI: InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
SMILES: COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Molecular Formula: C18H19N5O6
Molecular Weight: 401.4 g/mol

Adenosine, N-(4-methoxybenzoyl)-

CAS No.: 56883-05-7

Reference Standards

VCID: VC0150707

Molecular Formula: C18H19N5O6

Molecular Weight: 401.4 g/mol

Adenosine, N-(4-methoxybenzoyl)- - 56883-05-7

CAS No. 56883-05-7
Product Name Adenosine, N-(4-methoxybenzoyl)-
Molecular Formula C18H19N5O6
Molecular Weight 401.4 g/mol
IUPAC Name N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1
Standard InChIKey YDVLBCYELIMFHS-XWXWGSFUSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
SMILES COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
PubChem Compound 10092434
Last Modified Nov 11 2021
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